GLP-1R Affinity on Thyrotrophs vs. Exendin-4
In a study characterizing GLP-1 binding sites on alpha-TSH cells, Exendin-3 demonstrated a significantly higher binding affinity for the GLP-1 receptor compared to its structural analog, Exendin-4, as well as the antagonist Exendin-(9-39). This quantitative difference in Ki values highlights a key point of pharmacological divergence between the two agonists [1].
| Evidence Dimension | Binding affinity to GLP-1 receptor (Ki) |
|---|---|
| Target Compound Data | 130 ± 50 pM |
| Comparator Or Baseline | Exendin-4: 190 ± 70 pM; Exendin-(9-39): 1200 ± 470 pM |
| Quantified Difference | Exendin-3 has a 1.46-fold higher affinity (lower Ki) compared to Exendin-4. |
| Conditions | In vitro binding assay on alpha-TSH cells using [125I]GLP-1 |
Why This Matters
Higher receptor affinity may translate to greater potency or distinct signaling dynamics in specific cell types, making Exendin-3 the preferred choice for studies requiring maximal GLP-1R engagement at lower concentrations.
- [1] Beak, S. A., et al. Glucagon-like peptide-1 (GLP-1) releases thyrotropin (TSH): characterization of binding sites for GLP-1 on alpha-TSH cells. *Endocrinology* 1996, 137(10), 4130-4138. DOI: 10.1210/endo.137.10.8828471. Data as reported in RGD Reference Report (rgd.mcw.edu). View Source
